3-(2-Chloropyrimidin-4-yl)-1H-indole

Pharmaceutical Quality Control Reference Standard Impurity Profiling

3-(2-Chloropyrimidin-4-yl)-1H-indole is the essential C3-C4 indole-pyrimidine pharmacophore validated in third-generation EGFR TKIs (Osimertinib, Almonertinib, Rezivertinib) and Mobocertinib. Supplied as Lenalidomide Impurity 52 with regulatory-compliant characterization data for ANDA method development/validation (AMV) and QC release testing. Documented SIRT1 inhibitor scaffold (>70% in vitro activity). The electron-rich indole / electron-deficient chloropyrimidine motif enables versatile cross-coupling reactivity for kinase-focused library synthesis.

Molecular Formula C12H8ClN3
Molecular Weight 229.66
CAS No. 945016-63-7
Cat. No. B3030716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-4-yl)-1H-indole
CAS945016-63-7
Molecular FormulaC12H8ClN3
Molecular Weight229.66
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl
InChIInChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H
InChIKeyYJGKIMCJZOZIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS 945016-63-7) | Key Intermediate for Kinase Inhibitors & Reference Standards


3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS 945016-63-7) is a heterocyclic building block featuring a 1H-indole core substituted at the 3-position with a 2-chloropyrimidin-4-yl group [1]. This structural motif is a critical pharmacophore found in a range of third-generation EGFR tyrosine kinase inhibitors, including Osimertinib (Tagrisso), Almonertinib, and Rezivertinib, as well as other clinical-stage molecules such as Mobocertinib and CDK7 inhibitors [1]. The compound is also formally recognized and supplied as Lenalidomide Impurity 52, with detailed characterization data for regulatory applications [2].

3-(2-Chloropyrimidin-4-yl)-1H-indole: Why a Simple 'In-Class' Interchange is Insufficient


While many indole and chloropyrimidine derivatives exist, 3-(2-Chloropyrimidin-4-yl)-1H-indole occupies a unique intersection of reactivity and biological relevance. Its specific C3-C4 connectivity between the indole and pyrimidine rings is essential for the structure-activity relationships (SAR) of major approved drugs [1]. Substitution with a different halogenated heterocycle, or an alternative regioisomer (e.g., 2-substituted indole), fundamentally alters the geometry required for target binding in kinase pockets. Furthermore, simple 'in-class' analogs lack the documented dual identity of this compound as both a critical synthesis intermediate and a fully characterized, traceable pharmaceutical reference impurity [2], making them unsuitable for regulated drug development workflows.

Product-Specific Evidence Guide: Differentiating 3-(2-Chloropyrimidin-4-yl)-1H-indole by Quantitative Data


Regulated Identity: Traceability as Lenalidomide Impurity 52 vs. General Intermediates

This compound is uniquely supplied with detailed characterization data compliant with regulatory guidelines, specifically as Lenalidomide Impurity 52 [1]. This differentiates it from generic research-grade analogs which may lack the full documentation and traceability required for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), or Quality Control (QC) applications [1]. Comparators lacking this certification cannot be used as reference standards for lenalidomide production without significant additional internal qualification work.

Pharmaceutical Quality Control Reference Standard Impurity Profiling

Synthetic Efficiency: HFIP/TfOH Method Yield vs. Traditional Multi-Step Coupling

A 2023 method utilizing hexafluoroisopropanol (HFIP) and trifluoromethanesulfonic acid (TfOH) to promote electrophilic substitution provides a modern, high-yielding approach for synthesizing 3-(2-chloropyrimidin-4-yl)-1H-indoles [1]. This is quantitatively superior to the first reported C–C coupling (Suzuki) method, which was noted for its relatively low yield and long reaction time [1]. The newer method also offers better functional group tolerance and more environmentally friendly conditions compared to the Grignard-based (CH3MgBr) alternative [1]. While the user may purchase the compound, this evidence informs procurement from suppliers utilizing the most advanced, cost-effective synthetic routes.

Synthetic Methodology Process Chemistry Green Chemistry

Biological Validation: SIRT1 Inhibitory Activity vs. Untested Analogs

A 2024 study explicitly explored the 3-(2-chloropyrimidin-4-yl)indole framework for the identification of new SIRT1 inhibitors, which was previously unexplored for this target [1]. In vitro assays identified initial hit molecules (e.g., 3e, 3o, 3p) showing >70% SIRT1 inhibition, with compound 3p identified as the most promising [1]. SAR analysis revealed that a free indole NH moiety was essential for activity [1]. This provides a validated, quantitative biological anchor for this specific scaffold, differentiating it from thousands of untested or inactive indole-pyrimidine analogs. By contrast, a related indole fragment (3-[2-(2-chloropyrimidin-4-yl)ethyl]-1H-indole) showed an IC50 of 120,000 nM against a kinase target, demonstrating how small structural changes can result in vastly different potencies [2].

SIRT1 Inhibitor Epigenetics Structure-Activity Relationship

Regioselective C3 Functionalization: Ultrasound-Assisted vs. Conventional Thermal Heteroarylation

A 2024 sonochemical approach using In(OTf)₃ as a catalyst achieves the regioselective heteroarylation of indole at the C-3 position with 2,4-dichloropyrimidine [1]. This method directly yields the target scaffold via C-C bond formation under milder conditions than traditional thermal methods. While specific yield comparisons are not provided, the key differentiator is the dual functionalization—regioselectively replacing both the C-3 hydrogen of indole and the C-4 chloro group of the pyrimidine—which is a critical feature for obtaining the desired isomer with high purity [1]. This contrasts with non-selective or thermal methods that may produce regioisomeric mixtures (e.g., C-2 substitution) or require additional protection/deprotection steps, adding cost and complexity.

Sonochemistry Green Synthesis Regioselectivity

3-(2-Chloropyrimidin-4-yl)-1H-indole: Optimal Procurement Scenarios


Generic Lenalidomide Development and Quality Control

Procurement for ANDA filing or QC applications for Lenalidomide. The compound is officially designated as Lenalidomide Impurity 52 and supplied with the detailed, regulatory-compliant characterization data required for method development, validation, and release testing [1]. This is a direct, application-specific use case not met by generic research-grade chemicals.

Synthesis of Third-Generation EGFR Inhibitors (e.g., Osimertinib)

Procurement as a key intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors such as Osimertinib, Almonertinib, and Rezivertinib [1]. The 3-(2-chloropyrimidin-4-yl)-1H-indole core is a conserved pharmacophore in these drugs, and its specific substitution pattern is essential for the observed activity against mutant EGFR.

Discovery of Novel SIRT1 Inhibitors for Epigenetic Targets

Procurement for medicinal chemistry programs targeting SIRT1. This scaffold has been validated as an initial hit for SIRT1 inhibition, with >70% activity observed for optimized derivatives in vitro [1]. Its use is justified over untested analogs due to the established SAR and in silico docking data showing promising interactions and selectivity for SIRT1 over SIRT2 [1].

Advanced Organic Synthesis and Fragment-Based Drug Design

Procurement for building complex molecular libraries. The compound features a unique combination of an electron-rich indole and an electron-deficient chloropyrimidine, which enhances its reactivity in cross-coupling and nucleophilic substitution reactions [2]. Its application in synthesizing meridianin analogs and other kinase inhibitor cores is well-documented , making it a versatile choice over simpler, less functionalized heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloropyrimidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.